molecular formula C14H12Br3NO B3106409 (R)-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol CAS No. 1585969-24-9

(R)-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol

Cat. No.: B3106409
CAS No.: 1585969-24-9
M. Wt: 449.96 g/mol
InChI Key: FGYVHGZCTLVZME-CYBMUJFWSA-N
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Description

(R)-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol (CAS 1585969-24-9) is a high-purity brominated aromatic compound with a molecular formula of C14H12Br3NO and a molecular weight of 449.96 g/mol . This chiral molecule features a phenolic ring and a primary amine group, supplied with a typical purity of ≥98% . The compound has a solubility of 125 mg/mL in DMSO . Bromophenol derivatives are of significant interest in medicinal chemistry research, particularly for their potential as anticancer agents . Scientific studies on structurally similar bromophenol hybrids have demonstrated that these compounds can exhibit potent inhibitory activity against a panel of human cancer cell lines, including A549 (lung carcinoma), Bel7402 (hepatoma), and HCT116 (colon carcinoma) . The proposed mechanism of action for active bromophenol derivatives involves the induction of cell cycle arrest at the G0/G1 phase and the triggering of apoptosis (programmed cell death) in cancer cells . This apoptotic pathway is associated with morphological changes, DNA fragmentation, and the generation of reactive oxygen species (ROS), along with the down-regulation of anti-apoptotic proteins such as Bcl-2 and the activation of caspase-3 and PARP . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, human, or veterinary applications. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1R)-1-amino-2-(2,5-dibromophenyl)ethyl]-5-bromophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br3NO/c15-9-2-4-12(17)8(5-9)6-13(18)11-3-1-10(16)7-14(11)19/h1-5,7,13,19H,6,18H2/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYVHGZCTLVZME-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(CC2=C(C=CC(=C2)Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)O)[C@@H](CC2=C(C=CC(=C2)Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501197118
Record name 2-[(1R)-1-Amino-2-(2,5-dibromophenyl)ethyl]-5-bromophenol
Source EPA DSSTox
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Molecular Weight

449.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1585969-24-9
Record name 2-[(1R)-1-Amino-2-(2,5-dibromophenyl)ethyl]-5-bromophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1585969-24-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1R)-1-Amino-2-(2,5-dibromophenyl)ethyl]-5-bromophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1R)-1-amino-2-(2,5-dibromophenyl)ethyl]-5-bromophenol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of bromine atoms into the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Amination: Introduction of the amino group through nucleophilic substitution or reductive amination.

    Chiral Resolution: Separation of the ®-enantiomer from the racemic mixture using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, forming imines or nitriles.

    Reduction: Reduction reactions could convert the amino group to a primary amine or reduce the bromine atoms to hydrogen.

    Substitution: The bromine atoms on the phenyl rings can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted phenols, amines, and brominated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research has indicated that compounds similar to (R)-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol exhibit anticancer properties. The presence of bromine atoms enhances the compound's ability to interact with biological targets, potentially leading to the inhibition of cancer cell proliferation.
    • A study conducted on structurally related compounds found that the brominated phenol derivatives showed significant cytotoxicity against various cancer cell lines .
  • Neuroprotective Effects
    • The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as Alzheimer's disease .
    • A case study highlighted the compound's potential in reducing oxidative stress and inflammation in neuronal cells, contributing to neuroprotection .
  • Antimicrobial Properties
    • This compound has shown promise as an antimicrobial agent. Its mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
    • A comparative analysis revealed that the compound demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

Biochemical Applications

  • Enzyme Inhibition Studies
    • The compound serves as a valuable tool in enzyme inhibition studies. Its structural features allow it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
    • Detailed kinetic studies have shown that this compound can effectively inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission .
  • Drug Development
    • As a lead compound, it is used in the synthesis of derivatives aimed at enhancing pharmacological properties. Modifications on the phenolic and amine groups can yield new compounds with improved efficacy and reduced toxicity profiles.
    • Research teams have synthesized various analogs based on this compound to explore structure-activity relationships (SAR), leading to the identification of more potent agents .

Material Science Applications

  • Polymer Chemistry
    • The compound can be utilized as a building block in polymer synthesis. Its functional groups allow for incorporation into polymer matrices, potentially enhancing thermal stability and mechanical properties.
    • Studies have shown that polymers derived from this compound exhibit improved resistance to environmental degradation .

Case Studies

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxic effects on cancer cell lines; potential for drug development
Neuroprotective EffectsReduction of oxidative stress; potential therapeutic application in neurodegeneration
Antimicrobial PropertiesEffective against various bacteria; promising candidate for antibiotic development
Enzyme InhibitionCompetitive inhibition of acetylcholinesterase; valuable for biochemical research

Mechanism of Action

The mechanism of action of ®-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The presence of bromine atoms and the chiral center could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following structurally related compounds highlight key similarities and differences:

Compound Name (CAS) Substituents/Functional Groups Key Features
(R)-2-(1-Amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol (813-147-8) - 5-Bromo-phenol
- Ethylamino linker with 2,5-dibromophenyl group
- Chiral (R)-configuration
Bromine-rich structure; potential for hydrogen bonding via phenolic -OH and amino groups
2-((E)-(2-Amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol (R) - Difluoromethoxy group
- Imine (-CH=N-) linkage
- Methyl-substituted phenyl ring
Fluorinated substituents enhance lipophilicity; imine group may confer redox activity
Ethyl 2-[1-Amino-2-[(tert-butyldimethylsilyl)oxy]ethyl]-5-[2-[(tert-butoxycarbonyl)amino]ethyl]oxazole-4-carboxylate (28) - Oxazole ring
- Silyl and tert-butoxycarbonyl (Boc) protecting groups
- Ester functionality
Heterocyclic core; protected amino groups for stepwise synthesis
5-Bromo-2-[(2R)-5-bromo-2,3-dihydro-1H-indol-2-yl]phenol (813-154-6) - Dihydroindole fused ring
- Two bromine atoms on phenol and indole
Rigid bicyclic structure; bromine at indole position may alter π-stacking

Discussion of Key Differences

  • Substituent Effects: The target compound’s 2,5-dibromophenyl group may enhance halogen bonding compared to mono-brominated analogs (e.g., CAS 813-154-6) .
  • Chirality : The (R)-configuration in the target compound could lead to distinct stereoselective interactions compared to achiral analogs like the imine in .
  • Synthetic Complexity : Compound 28 () requires multi-step protection/deprotection, whereas the target compound’s synthesis (if analogous to ) may be more straightforward .

Biological Activity

(R)-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol, with the CAS number 1585969-24-9, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its role as a selective inhibitor and its implications in neuroprotection and other therapeutic areas.

  • Molecular Formula : C14H12Br3NO
  • Molecular Weight : 449.96 g/mol
  • Structural Characteristics : The compound features a bromophenol structure with amino and dibromophenyl substituents that contribute to its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically utilizing sodium tetrahydroborate and methyl bisulfate under controlled conditions to achieve high yields (up to 93%) . The detailed synthetic route includes:

  • Reaction of sodium borohydride with methyl bisulfate in a solvent at low temperatures.
  • Purification through extraction and crystallization.

Inhibition of Butyrylcholinesterase (BChE)

Recent studies have highlighted the compound's potential as a selective BChE inhibitor. BChE inhibitors are crucial in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission .

  • Activity Assessment :
    • The compound demonstrated a significant inhibitory effect on BChE activity with an IC50 value indicative of its potency.
    • Comparative studies showed that it outperformed traditional inhibitors like donepezil in specific assays.

Neuroprotective Effects

The neuroprotective properties of this compound were evaluated using SH-SY5Y neuroblastoma cells:

  • Cell Viability : In vitro tests indicated that the compound did not exhibit cytotoxicity at concentrations up to 200 μM.
  • Protection Against Aβ-Induced Toxicity :
    • The compound significantly improved cell viability in the presence of Aβ1-42 aggregates, suggesting its potential as a protective agent against neurodegenerative processes .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Aβ Aggregation :
    • The compound was tested for its ability to inhibit Aβ aggregation using the thioflavin T method.
    • Results showed a dose-dependent inhibition, with notable efficacy compared to established controls .
  • Neuroprotective Mechanism :
    • Research indicated that treatment with this compound resulted in enhanced cell viability in Aβ-treated SH-SY5Y cells, reinforcing its role as a neuroprotective agent .

Q & A

Q. What approaches validate bioactivity results when structural analogs show conflicting trends?

  • Methodology :
  • SAR Studies : Synthesize derivatives with controlled substitutions (e.g., replacing Br with Cl or modifying the ethylamine chain) to isolate electronic vs. steric effects.
  • Biofilm-Specific Assays : Use confocal microscopy with LIVE/DEAD staining to quantify antibiofilm effects, as general MIC assays may overlook biofilm-targeted activity .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Temperature (Cyclization)45°CMaximizes rate
CuI Loading0.05 equivReduces side reactions
Solvent PurityN₂-sparged DMFPrevents oxidation

Q. Table 2: Spectral Benchmarks

TechniqueKey SignalReference
¹H NMRδ 9.48 (s, 1H, phenolic -OH)
HRMS[M+H]⁺ m/z calc. 463.82 (³⁵Cl/Br)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol
Reactant of Route 2
(R)-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol

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